4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via a carbonyl group to a piperazine ring, which is further substituted with a 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl moiety.
Properties
IUPAC Name |
4-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-15-22-18(24-8-2-3-9-24)14-19(23-15)25-10-12-26(13-11-25)20(27)16-4-6-17(7-5-16)30(21,28)29/h2-9,14H,10-13H2,1H3,(H2,21,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGUYDHBOALCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various pharmacophores, making it a candidate for diverse biological activities, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : CHNOS
- Molecular Weight : 426.5 g/mol
- CAS Number : 1428371-24-7
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound display antiproliferative effects against various human cancer cell lines. For instance, compounds structurally related to it have been evaluated for their ability to inhibit cancer cell growth, particularly in leukemia and lymphoma models.
- Enzyme Inhibition : The presence of the pyrimidine and piperazine moieties suggests potential as enzyme inhibitors. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in cancer progression and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Piperazine moiety | Enhances binding affinity to targets |
| Pyrimidine ring | Associated with anticancer activity |
| Sulfonamide group | Potential role in enzyme inhibition |
| Pyrrole ring | Known for diverse biological activities |
Anticancer Activity
In a study evaluating various derivatives of piperazine-based compounds, significant antiproliferative effects were observed against human cancer cell lines, including breast and lung cancers. The study reported IC values in the low micromolar range, indicating potent activity.
Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of related compounds. It was found that modifications to the piperazine and pyrimidine components could enhance inhibitory potency against specific kinases involved in cancer signaling pathways. For example, a derivative exhibited an IC value of 50 nM against a target kinase, suggesting high efficacy .
The exact mechanism by which 4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide exerts its effects is still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Signal Transduction Pathways : By targeting specific kinases or receptors involved in tumor growth.
- Induction of Apoptosis : Through pathways that lead to programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Sulfonamide Linkages
Key Observations :
- Electron-Withdrawing Groups : The nitro group in compound 7c enhances electrophilicity compared to the target’s pyrrole, which may alter binding kinetics .
- Receptor Specificity: PSB603’s xanthine core and sulfonylpiperazide group demonstrate selective A2B antagonism, suggesting the target’s benzenesulfonamide could similarly target adenosine receptors .
Pyrimidine-Piperazine Derivatives
Key Observations :
- Functional Group Impact : Compound 14’s carboxylic acid group (vs. the target’s sulfonamide) improves solubility but may reduce membrane permeability .
- Protection Strategies : The tert-butyl group in ’s compound highlights common piperazine protection/deprotection strategies, which could apply to the target’s synthesis .
Sulfonamide-Containing Heterocycles
Key Observations :
- Diverse Applications: Example 53’s chromenone-pyrazolopyrimidine hybrid demonstrates the therapeutic versatility of sulfonamide-heterocycle hybrids, suggesting the target compound may similarly target kinases or oxidoreductases .
- Acid/Base Properties : The benzoic acid in ’s compound introduces pH-dependent ionization, unlike the target’s neutral pyrrole, which may influence binding site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
